![molecular formula C21H22N4O2 B6013444 N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B6013444.png)
N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide
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Overview
Description
N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide, also known as L-779450, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the chemokine receptor CXCR4, which plays a crucial role in various physiological and pathological processes, including immune response, cancer metastasis, and HIV infection.
Mechanism of Action
N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide acts as a selective antagonist of the CXCR4 receptor. CXCR4 is a G protein-coupled receptor that is expressed on various cells, including cancer cells, immune cells, and endothelial cells. It plays a crucial role in cell migration and invasion, which are important processes in cancer metastasis and immune response. By blocking the CXCR4 receptor, N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide inhibits cell migration and invasion, which can lead to the suppression of cancer metastasis and modulation of immune response.
Biochemical and Physiological Effects
N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which can lead to the suppression of cancer metastasis. It has also been shown to modulate immune response by regulating the migration of immune cells. Additionally, it has been shown to inhibit HIV infection by blocking the CXCR4 co-receptor.
Advantages and Limitations for Lab Experiments
N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also limitations to its use in lab experiments. It has been shown to have off-target effects on other receptors, which can complicate the interpretation of results. Additionally, its efficacy may vary depending on the type of cancer or immune response being studied.
Future Directions
N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide has several potential future directions for research. It can be further studied for its potential use in cancer therapy, particularly for metastatic cancers. It can also be studied for its potential use in regulating immune response, particularly in autoimmune diseases. Additionally, it can be studied for its potential use in treating HIV infection, particularly in combination with other anti-retroviral drugs. Further research can also focus on optimizing the synthesis method to obtain higher yields and purity of the compound.
Synthesis Methods
The synthesis of N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide involves the reaction of 4-(4-morpholinyl)benzaldehyde with 4-(1H-imidazol-1-yl)benzylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with an acid to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the migration and invasion of cancer cells by blocking the CXCR4 receptor. This makes it a promising candidate for anti-cancer therapy, particularly for metastatic cancers. It has also been studied for its potential use in treating HIV infection, as CXCR4 is a co-receptor for HIV entry into cells. Additionally, it has been shown to modulate immune response by regulating the migration of immune cells.
properties
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(18-3-7-19(8-4-18)24-11-13-27-14-12-24)23-15-17-1-5-20(6-2-17)25-10-9-22-16-25/h1-10,16H,11-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUJGZCSVFDTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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